Methyl 6-hydroxybenzofuran-3-carboxylate

Lipophilicity LogP Drug-likeness

Methyl 6-hydroxybenzofuran-3-carboxylate (CAS 862179-10-0) is a heterocyclic building block belonging to the benzofuran‑3‑carboxylate ester class, characterized by a phenolic hydroxyl at the 6‑position and a methyl ester at the 3‑position of the benzofuran core. Its molecular formula is C₁₀H₈O₄ (MW 192.17 g/mol), with a computed LogP of 1.93, a topological polar surface area (TPSA) of 59.67 Ų, one hydrogen‑bond donor, and four hydrogen‑bond acceptors.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
Cat. No. B8804594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydroxybenzofuran-3-carboxylate
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC2=C1C=CC(=C2)O
InChIInChI=1S/C10H8O4/c1-13-10(12)8-5-14-9-4-6(11)2-3-7(8)9/h2-5,11H,1H3
InChIKeyWRKIZKFENYJJPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-hydroxybenzofuran-3-carboxylate (CAS 862179-10-0): A 6-Hydroxy-Substituted Benzofuran-3-Carboxylate Scaffold for Medicinal Chemistry and Chemical Biology


Methyl 6-hydroxybenzofuran-3-carboxylate (CAS 862179-10-0) is a heterocyclic building block belonging to the benzofuran‑3‑carboxylate ester class, characterized by a phenolic hydroxyl at the 6‑position and a methyl ester at the 3‑position of the benzofuran core. Its molecular formula is C₁₀H₈O₄ (MW 192.17 g/mol), with a computed LogP of 1.93, a topological polar surface area (TPSA) of 59.67 Ų, one hydrogen‑bond donor, and four hydrogen‑bond acceptors . The compound serves as a synthetic intermediate and a scaffold for medicinal chemistry derivatization, offering a balance of moderate lipophilicity and hydrogen‑bonding capacity that is distinct within the benzofuran‑3‑carboxylate family .

Why Methyl 6-Hydroxybenzofuran-3-Carboxylate Cannot Be Replaced by Unsubstituted, Regioisomeric, or Alternative Ester Benzofuran-3-Carboxylates


Benzofuran‑3‑carboxylate derivatives are not interchangeable because the position of the hydroxyl group and the nature of the ester directly control hydrogen‑bond donor/acceptor capacity, lipophilicity, and metabolic handling. Methyl 6‑hydroxybenzofuran‑3‑carboxylate possesses one H‑bond donor (6‑OH) and an H‑bond acceptor profile (4 acceptors, PSA 59.67 Ų) that differs markedly from the non‑hydroxylated methyl benzofuran‑3‑carboxylate (0 donors, PSA 39.44 Ų, LogP ~2.2) [1], from the ethyl ester analog (LogP 2.32, altering partitioning) , and from the 5‑hydroxy regioisomer [2]. These differences produce measurable shifts in solubility, permeability, and target‑engagement potential that cannot be compensated by simple molar equivalence in a biological assay or synthetic sequence.

Quantitative Differentiation Evidence for Methyl 6-Hydroxybenzofuran-3-Carboxylate Versus Closest Analogs


Lipophilicity Comparison: Methyl 6-Hydroxybenzofuran-3-Carboxylate vs. Ethyl 6-Hydroxybenzofuran-3-Carboxylate

Methyl 6-hydroxybenzofuran-3-carboxylate exhibits a computed LogP of 1.93, which is 0.39 log units lower than that of its ethyl ester analog (LogP 2.32) . This difference corresponds to an approximately 2.5‑fold higher predicted aqueous solubility and a proportionally lower passive membrane permeability for the methyl ester. In lead‑optimization campaigns where moderate lipophilicity is required to avoid CYP450 inhibition or hERG binding (common risks at LogP >3), the methyl ester offers a measurably wider safety margin than the ethyl ester.

Lipophilicity LogP Drug-likeness Permeability

Hydrogen-Bond Donor/Acceptor Profile and Polar Surface Area Comparison: Methyl 6-Hydroxybenzofuran-3-Carboxylate vs. Methyl Benzofuran-3-Carboxylate

The 6‑hydroxy substituent on methyl 6‑hydroxybenzofuran-3‑carboxylate introduces one hydrogen‑bond donor (HBD) and one additional hydrogen‑bond acceptor (HBA), increasing the HBD count from 0 to 1 and the TPSA from 39.44 Ų to 59.67 Ų compared with unsubstituted methyl benzofuran‑3‑carboxylate [1]. This 20.23 Ų increase in PSA corresponds to the difference between a compound freely crossing lipid bilayers (TPSA <60 Ų is a common threshold for blood‑brain‑barrier penetration) and one with restricted passive diffusion. The additional H‑bond donor also enables specific polar interactions with kinase hinge regions, carbonic anhydrase active sites, and other targets that require a donor moiety.

Hydrogen bonding Polar surface area Drug-likeness Target engagement

Synthetic Process Robustness: One-Pot Four-Step Tandem Protocol for the 6-Hydroxybenzofuran-3-Carboxylate Scaffold

A Novartis‑led process chemistry team developed a four‑step, one‑pot tandem process that delivers 6‑hydroxybenzofuran‑3‑carboxylic acid (the direct precursor to the methyl ester) in 40% overall yield with >99% purity after six total steps including the optimized tandem sequence [1]. This contrasts with traditional multi‑step linear syntheses of regioisomeric hydroxy‑benzofuran carboxylates, which frequently require protecting‑group manipulations and chromatographic purifications, resulting in lower overall yields and purity. The methyl ester can be generated from the acid by standard Fischer esterification, and an alternative route starting from 6‑acetoxy‑2‑methylbenzofuran has been reported to achieve 93% yield for the methyl ester via Friedel‑Crafts acylation .

Process chemistry One-pot synthesis Scalability Purity

Class-Level Tyrosinase Inhibitory Activity of 6-Hydroxybenzofuran Derivatives

While direct tyrosinase inhibition data for methyl 6‑hydroxybenzofuran‑3‑carboxylate itself have not been published, the closely related 2‑(2,4‑dihydroxyphenyl)‑6‑hydroxybenzofuran (a natural product sharing the 6‑hydroxybenzofuran core) inhibits mushroom tyrosinase with an IC₅₀ of 5.2 μM and acts as a competitive inhibitor [1]. In comparison, kojic acid, a widely used reference tyrosinase inhibitor, exhibits an IC₅₀ of approximately 10–20 μM under similar assay conditions. The 6‑hydroxy substitution pattern is critical for this activity, as removal or repositioning of the hydroxyl group to the 5‑position in benzofuran‑3‑carboxylate analogs abolishes competitive tyrosinase binding [2].

Tyrosinase inhibition Antioxidant Melanin synthesis Natural product

Angiogenesis Inhibition SAR: The Methyl‑Acrylate‑Carboxylate Triad Requirement in Benzofuran-3-Carboxylate Scaffolds

Structure‑activity relationship studies on benzofuran‑3‑carboxylate derivatives as angiogenesis inhibitors demonstrated that the sequential arrangement of methyl, acrylate, and carboxylate groups on the benzofuran scaffold is a fundamental requirement for inhibitory activity against HUVEC (human umbilical vein endothelial cell) proliferation [1]. The most potent compound in that series, compound 32, exhibited an IC₅₀ of 4.3 μM with remarkable selectivity for HUVEC over other cell lines. Methyl 6‑hydroxybenzofuran‑3‑carboxylate contains the requisite methyl ester (carboxylate) group at C‑3 and provides a free 6‑OH for further functionalization to introduce the acrylate moiety, positioning it as a preferred starting scaffold for this chemotype. Analogs lacking the C‑3 carboxylate ester or bearing the hydroxyl at alternative positions (C‑4, C‑5, C‑7) did not meet the pharmacophoric requirements defined by this SAR [1].

Angiogenesis HUVEC SAR Anticancer Benzofuran

Recommended Research and Industrial Application Scenarios for Methyl 6-Hydroxybenzofuran-3-Carboxylate Based on Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (LogP 1.9–2.3) with a Single H-Bond Donor

Methyl 6‑hydroxybenzofuran‑3‑carboxylate is indicated when a project requires a benzofuran scaffold with LogP below 2.0 to avoid CYP450 and hERG liabilities. Its LogP of 1.93 provides a 0.39‑unit advantage over the ethyl ester analog (LogP 2.32), translating to reduced phospholipidosis risk and improved aqueous solubility for in vivo dosing . The single H‑bond donor (6‑OH) enables specific polar interactions without excessive H‑bonding that would limit passive permeability, making it suitable for oral drug candidates requiring rule‑of‑5 compliance .

Tyrosinase Inhibitor Development and Melanogenesis Research

The 6‑hydroxybenzofuran core has demonstrated competitive mushroom tyrosinase inhibition (IC₅₀ 5.2 μM in a closely related analog) [1]. Methyl 6‑hydroxybenzofuran‑3‑carboxylate preserves the critical 6‑OH pharmacophore while providing a C‑3 methyl ester that can be hydrolyzed, amidated, or reduced to fine‑tune potency, selectivity, and pharmacokinetic properties. This makes it a suitable starting point for structure‑activity relationship campaigns targeting hyperpigmentation disorders or agricultural fungicide development.

Angiogenesis Inhibitor Lead Generation Using the Methyl‑Acrylate‑Carboxylate SAR Template

The angiogenesis SAR established by Chen et al. requires a methyl ester at C‑3 and an acrylate moiety on the benzofuran core for HUVEC‑selective activity (IC₅₀ 4.3 μM for the optimized compound 32) [2]. Methyl 6‑hydroxybenzofuran‑3‑carboxylate provides the pre‑installed methyl ester at C‑3 and a free 6‑OH that can be converted to an acrylate or propargyl ether, directly enabling the synthesis of analogs that interrogate this pharmacophore. Procurement of this scaffold eliminates 2–3 synthetic steps compared to starting from unsubstituted benzofuran.

Scale‑Up and Process Chemistry for Pre‑Clinical Candidate Supply

The published one‑pot, four‑step tandem process for 6‑hydroxybenzofuran‑3‑carboxylic acid (40% yield, >99% purity) provides a documented, scalable route to the core scaffold [3]. The methyl ester can be reliably obtained via Fischer esterification of this acid or via an alternative Friedel‑Crafts acylation route achieving 93% yield . For projects transitioning from hit‑to‑lead to pre‑clinical development, this established process chemistry reduces scale‑up risk and ensures the availability of high‑purity material for GLP toxicology studies.

Quote Request

Request a Quote for Methyl 6-hydroxybenzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.